molecular formula C8H12O B085031 1-Methylbicyclo[4.1.0]heptan-2-one CAS No. 14845-40-0

1-Methylbicyclo[4.1.0]heptan-2-one

Cat. No.: B085031
CAS No.: 14845-40-0
M. Wt: 124.18 g/mol
InChI Key: ZSCULIADDRFIKK-UHFFFAOYSA-N
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Description

1-Methylbicyclo[4.1.0]heptan-2-one is an organic compound with the molecular formula C8H12O. It is a bicyclic ketone, meaning it contains two fused rings and a ketone functional group. This compound is of interest in various fields of research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylbicyclo[4.1.0]heptan-2-one can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the compound can be prepared by the intramolecular cyclization of a suitable 1,6-diene precursor in the presence of a catalyst. The reaction conditions typically involve heating the precursor in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-Methylbicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and other nucleophilic species.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylbicyclo[4.1.0]heptan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylbicyclo[4.1.0]heptan-2-one depends on the specific context in which it is used. In general, the compound’s reactivity is influenced by the presence of the ketone functional group and the strained bicyclic structure. These features make it a versatile intermediate in various chemical reactions, allowing it to interact with different molecular targets and pathways.

Comparison with Similar Compounds

1-Methylbicyclo[4.1.0]heptan-2-one can be compared with other bicyclic ketones, such as:

    Bicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with a different ring structure.

    Bicyclo[3.1.0]hexan-2-one: A smaller bicyclic ketone with a different ring size.

    Bicyclo[4.2.0]octan-2-one: A larger bicyclic ketone with a different ring size.

The uniqueness of this compound lies in its specific ring structure and the presence of the methyl group, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-methylbicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8-5-6(8)3-2-4-7(8)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCULIADDRFIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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